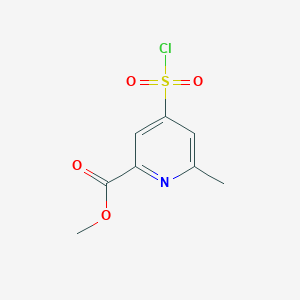![molecular formula C9H5F3N2O2 B14847432 [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound with the molecular formula C9H5F3N2O2 It is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Acetic Acid Functionalization: The acetic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry
In industry, the compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
- [3-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- [4-Cyano-6-(methyl)pyridin-2-YL]acetic acid
- [4-Cyano-6-(thiophen-2-yl)pyridin-2-YL]acetic acid
Uniqueness
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyano group provides a site for further functionalization and interaction with biological targets.
特性
分子式 |
C9H5F3N2O2 |
|---|---|
分子量 |
230.14 g/mol |
IUPAC名 |
2-[4-cyano-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-5(4-13)1-6(14-7)3-8(15)16/h1-2H,3H2,(H,15,16) |
InChIキー |
FYUKXUUVWHLLGI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


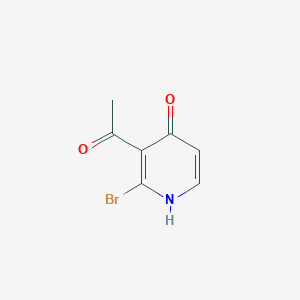
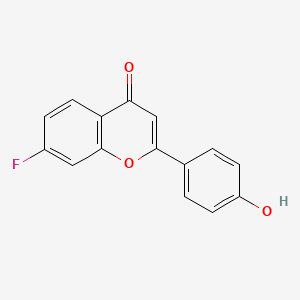
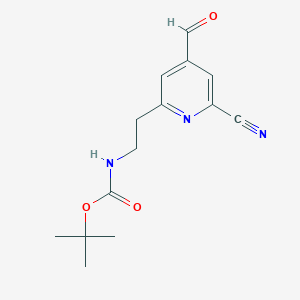
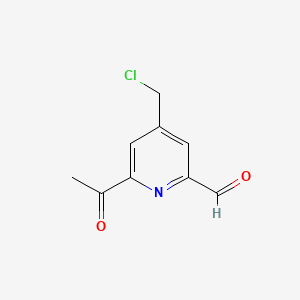
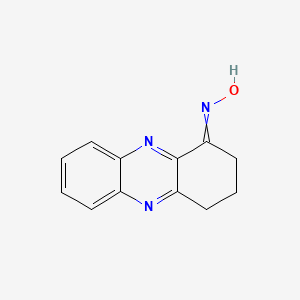
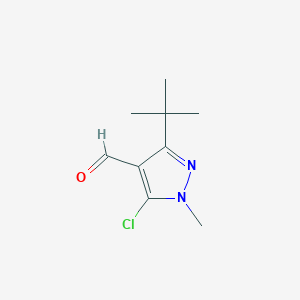
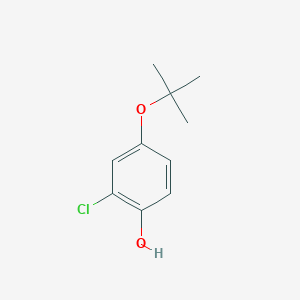


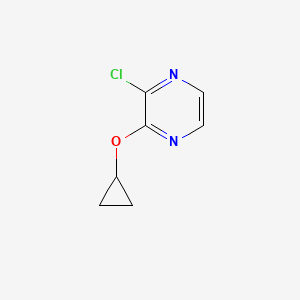
![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
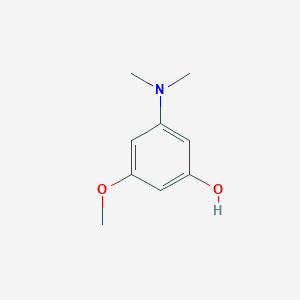
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
